3-{[2-(butylsulfanyl)ethyl]sulfanyl}-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-7-amine
Description
3-{[2-(butylsulfanyl)ethyl]sulfanyl}-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-7-amine is a heterocyclic compound containing a triazole ring. Compounds with triazole rings are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science . The unique structure of this compound allows it to interact with various biological receptors, making it a valuable candidate for drug discovery and other scientific research applications .
Properties
IUPAC Name |
3-(2-butylsulfanylethylsulfanyl)-[1,2,4]triazolo[4,3-b][1,2,4]triazol-7-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N6S2/c1-2-3-4-16-5-6-17-9-13-12-8-14(10)7-11-15(8)9/h7H,2-6,10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLUCPTBRSNSTBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSCCSC1=NN=C2N1N=CN2N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-{[2-(butylsulfanyl)ethyl]sulfanyl}-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-7-amine typically involves multiple stepsThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and automated reactors can be employed to produce the compound in bulk quantities .
Chemical Reactions Analysis
Types of Reactions: 3-{[2-(butylsulfanyl)ethyl]sulfanyl}-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-7-amine can undergo various chemical reactions, including oxidation, reduction, and substitution . These reactions can be used to modify the compound’s structure and enhance its properties for specific applications.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the triazole ring .
Scientific Research Applications
3-{[2-(butylsulfanyl)ethyl]sulfanyl}-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-7-amine has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it has shown potential as an antimicrobial, antifungal, and anticancer agent . Additionally, its unique structure makes it useful in materials science for the development of new materials with specific properties .
Mechanism of Action
The mechanism of action of 3-{[2-(butylsulfanyl)ethyl]sulfanyl}-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-7-amine involves its interaction with biological receptors through hydrogen-bonding and dipole interactions . These interactions can inhibit the activity of specific enzymes or disrupt cellular processes, leading to its antimicrobial, antifungal, and anticancer effects . The molecular targets and pathways involved vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds: Similar compounds include other triazole-containing molecules such as fluconazole, flupoxam, and anastrozole . These compounds also exhibit a wide range of biological activities and are used in various pharmaceutical applications .
Uniqueness: What sets 3-{[2-(butylsulfanyl)ethyl]sulfanyl}-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-7-amine apart is its unique combination of butylsulfanyl and ethylsulfanyl groups, which enhance its biological activity and make it a versatile compound for scientific research .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
